molecular formula C13H20Cl3N3 B2823048 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine CAS No. 1401319-15-0

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine

Cat. No.: B2823048
CAS No.: 1401319-15-0
M. Wt: 324.67
InChI Key: MHXFPMXWGYHDAP-UHFFFAOYSA-N
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Description

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a chlorine atom at the 5-position and a pentan-1-amine side chain, making it a unique structure with potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-benzimidazole: Lacks the pentan-1-amine side chain.

    1-methyl-1H-benzimidazole: Does not have the chlorine atom at the 5-position.

    5-(1H-benzimidazol-2-yl)pentan-1-amine: Missing the chlorine atom at the 5-position.

Uniqueness

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the pentan-1-amine side chain enhances its potential for diverse applications .

Properties

IUPAC Name

5-(5-chloro-1-methylbenzimidazol-2-yl)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-17-12-7-6-10(14)9-11(12)16-13(17)5-3-2-4-8-15/h6-7,9H,2-5,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTPJUKNVMEZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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